

strychnine phosphate biosynthesis pathway in plants

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Compound Focus: Strychnine phosphate

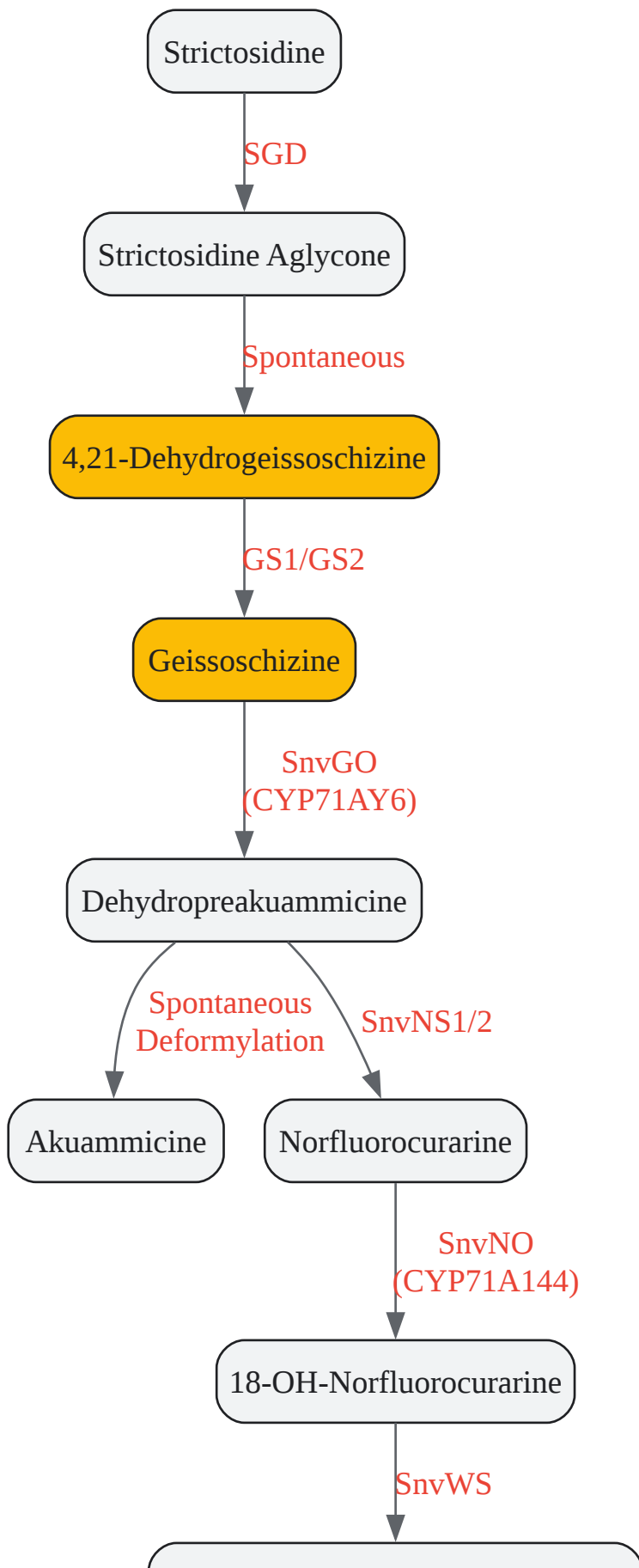
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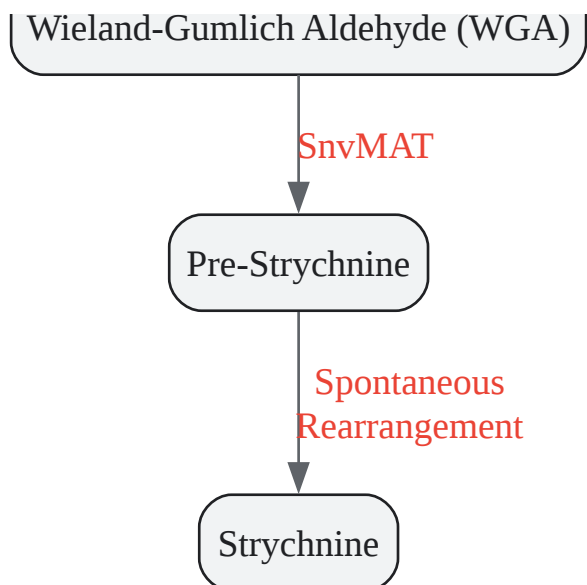
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The Core Strychnine Biosynthesis Pathway

The complete biosynthetic pathway of strychnine was recently deciphered in 2022, identifying the enzymes that convert central intermediate **geissoschizine** into strychnine and related alkaloids in *Strychnos nux-vomica* [1] [2] [3]. The pathway is recapitulated below, starting from the universal monoterpene indole alkaloid precursor, strictosidine.





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The biosynthetic pathway of strychnine from strictosidine, highlighting key intermediates and enzymes.

Key Enzymes in Strychnine Biosynthesis

The pathway from geissoschizine to strychnine involves at least nine enzymes, with the function of key catalysts summarized in the table below [1].

Enzyme Name	Gene / Protein ID	Enzyme Family	Catalyzed Reaction / Function
Geissoschizine Oxidase	SnyGO (CYP71AY6)	Cytochrome P450	Oxidizes geissoschizine to dehydropreakuammicine [1].
Norfluorocurarine Synthase	SnyNS1 / SnyNS2	α/β Hydrolase	Hydrolyzes dehydropreakuammicine ester, triggering decarboxylation to norfluorocurarine [1].
Norfluorocurarine Oxidase	SnyNO (CYP71A144)	Cytochrome P450	Hydroxylates norfluorocurarine at the C18 position [1].

Enzyme Name	Gene / Protein ID	Enzyme Family	Catalyzed Reaction / Function
Wieland-Gumlich Aldehyde Synthase	SnvWS	Medium-chain Dehydrogenase/Reductase (MDR)	Reduces the 2,16 double bond in 18-OH-norfluorocurarine to form Wieland-Gumlich aldehyde [1].
Malonyltransferase	SnvMAT	Acyltransferase	Malonylates Wieland-Gumlich aldehyde to form pre-strychnine [1] [3].

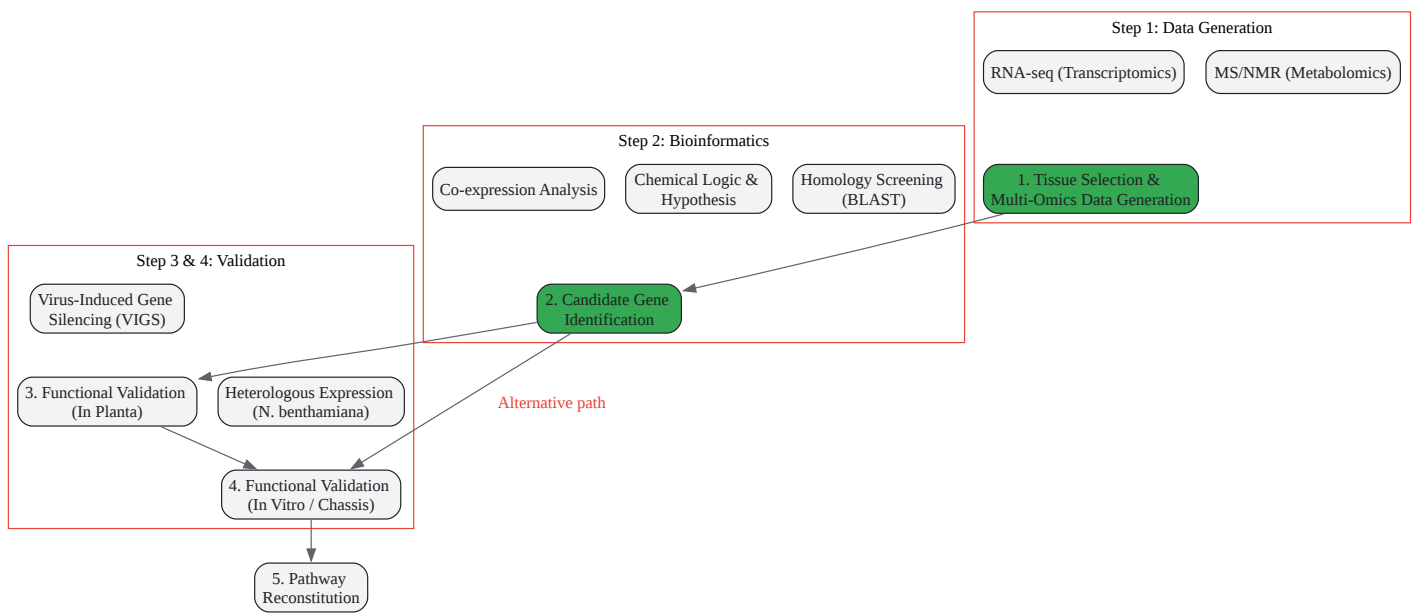
Critical Experimental Insights

Several findings from the elucidation of this pathway are of particular importance for research and engineering.

- **The Final Step is Non-Enzymatic:** The conversion of **pre-strychnine to strychnine** occurs spontaneously via an acid-catalyzed rearrangement in the plant, not via a dedicated enzyme [2] [3].
- **Pathway Branching is Controlled by a Single Enzyme:** The biosynthetic route diverges to form either **strychnine** or a related alkaloid **diaboline**. This divergence is controlled by a single acetyltransferase/malonyltransferase enzyme; a single amino acid change determines whether an acetyl or malonyl group is transferred, directing the pathway toward diaboline or strychnine, respectively [2] [3].

Experimental Workflow for Pathway Elucidation

The strychnine biosynthesis pathway was solved using a modern, multi-faceted approach that combined 'omics' technologies with functional validation. The general workflow is applicable to elucidating other complex plant metabolic pathways [1] [4].



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A generalized workflow for plant natural product pathway discovery, from data generation to functional validation.

Quantitative Data Summary

The following table consolidates key quantitative information from the strychnine biosynthesis study [1].

Parameter / Aspect	Quantitative / Technical Details
Plant Material	<i>Strychnos nux-vomica</i> (producer); <i>Strychnos sp.</i> (non-producer of strychnine, produces diaboline) [1].
Key Tissues	Roots (primary site of biosynthesis and accumulation) [1].
Gene Selection Criteria	Root-specific expression (FPKM ≥ 20); Co-expression with upstream genes (Pearson $r \geq 0.95$) [1].
Heterologous System	<i>Nicotiana benthamiana</i> (Agrobacterium-mediated transient expression) [1] [4].
Key P450 Identity	SnvGO shares 46% amino acid identity with <i>C. roseus</i> geissoschizine oxidase [1].

A Guide to Modern Pathway Discovery

The successful elucidation of the strychnine pathway showcases a powerful strategy that leverages **big data** and **synthetic biology** [4] [5].

- **Leveraging Omics and Co-expression:** The initial gene candidates were identified by mining RNA-seq data from *S. nux-vomica*, focusing on genes **co-expressed** with known upstream enzymes and highly expressed in roots where strychnine accumulates [1] [4].
- **Chemical Logic-Driven Hypothesis:** Researchers used **chemical intuition** to predict the necessary transformations between intermediates, which guided the selection of enzyme families to investigate [1] [4].
- **Combinatorial Expression for Complex Steps:** For biosynthetic steps where the order of reactions was unknown, researchers used a **combinatorial approach** in *N. benthamiana*, co-expressing multiple candidate genes simultaneously to identify the correct enzyme combination [1].

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